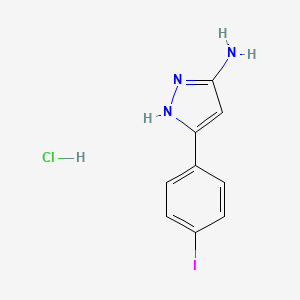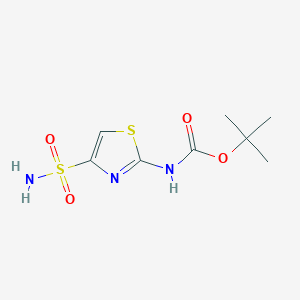
2-(Boc-amino)thiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Boc-amino)thiazole-4-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a sulfonamide group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)thiazole-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, reacting α-bromoacetophenone with thiourea in ethanol under reflux conditions can yield 2-aminothiazole.
Introduction of the Boc Protecting Group: The amino group of the thiazole can be protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group, resulting in 2-(Boc-amino)thiazole.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group at the fourth position of the thiazole ring. This can be achieved by reacting 2-(Boc-amino)thiazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(Boc-amino)thiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products with different nucleophiles attached to the sulfonamide nitrogen.
Deprotection Reactions: Free amine derivatives of the thiazole compound.
Oxidation and Reduction Reactions: Modified thiazole derivatives with altered electronic properties.
科学研究应用
2-(Boc-amino)thiazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, such as antimicrobial, antifungal, and anticancer agents
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(Boc-amino)thiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Cellular Pathways: The compound can modulate cellular pathways by interacting with key signaling molecules and receptors.
相似化合物的比较
2-(Boc-amino)thiazole-4-sulfonamide can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the Boc protecting group and sulfonamide functionality, making it less versatile in synthetic applications.
4-Sulfonamidothiazole: Lacks the Boc protecting group, which can affect its stability and reactivity.
2-(Boc-amino)thiazole: Lacks the sulfonamide group, which can limit its biological activity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and sulfonamide functionality, which enhances its stability, reactivity, and biological activity .
属性
分子式 |
C8H13N3O4S2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
tert-butyl N-(4-sulfamoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-6-10-5(4-16-6)17(9,13)14/h4H,1-3H3,(H2,9,13,14)(H,10,11,12) |
InChI 键 |
GUMSSTDMQOXGCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
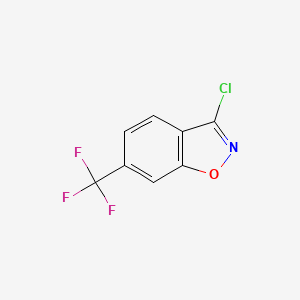
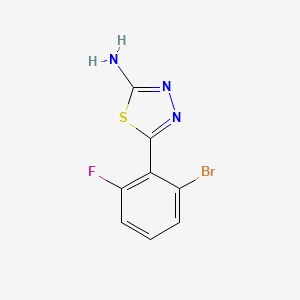
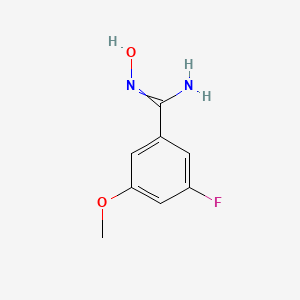
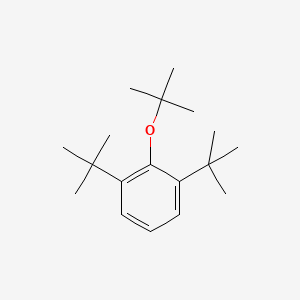
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
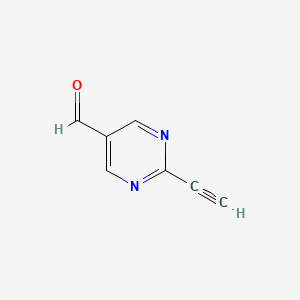
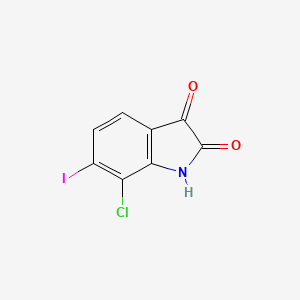
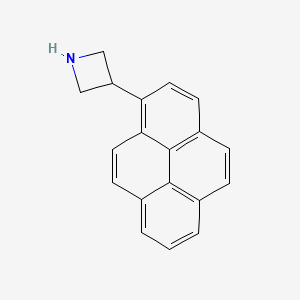
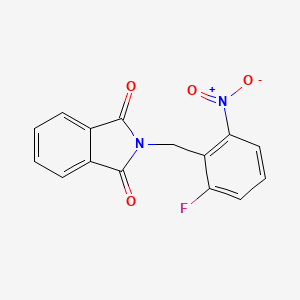
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
